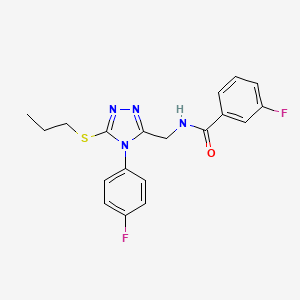
3-fluoro-N-((4-(4-fluorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This usually includes the IUPAC name, other names, and the CAS number of the compound. It also includes the class of the compound and its uses.
Synthesis Analysis
This involves the methods used to synthesize the compound. It includes the starting materials, reagents, and conditions for the synthesis.Molecular Structure Analysis
This involves the study of the structure of the compound. It includes the molecular formula, the type of bonds in the compound, and its 3D structure.Chemical Reactions Analysis
This involves the study of the reactions that the compound undergoes. It includes the type of reactions, the conditions for the reactions, and the products formed.Physical And Chemical Properties Analysis
This involves the study of the physical and chemical properties of the compound. It includes properties like melting point, boiling point, solubility, and stability.Applications De Recherche Scientifique
Antimicrobial Activity
Research has demonstrated the significant antimicrobial properties of fluorinated benzamides and related compounds. Studies have shown that fluorinated derivatives, such as 1,2-benzisothiazol-3(2H)-ones and 2,2′-dithiobis(benzamides), exhibit potent antifungal and antibacterial activities, particularly against fungi and Gram-positive microorganisms. Some derivatives also show activity against Gram-negative strains, suggesting a promising basis for the development of new antimicrobial agents (Carmellino et al., 1994; Limban et al., 2011).
Antiproliferative and Antitumor Activities
Fluorinated benzamides have shown notable antiproliferative and antitumor activities. A study highlighted the synthesis of novel benzamide-based 5-aminopyrazoles and their derivatives, showing remarkable activity against the H5N1 strain of the avian influenza virus, indicating potential for antiviral applications (Hebishy et al., 2020). Another study synthesized fluorinated 2-(4-aminophenyl)benzothiazoles, which were potently cytotoxic in vitro against certain human breast cancer cell lines, suggesting their use as a basis for developing new anticancer therapies (Hutchinson et al., 2001).
Synthetic Methodologies
Studies have also focused on the synthesis of fluorobenzamides and their analogs, demonstrating the utility of microwave-induced synthesis methods for creating compounds with enhanced antimicrobial properties. The inclusion of a fluorine atom in these compounds has been shown to significantly enhance their antimicrobial efficacy (Desai et al., 2013). Additionally, catalyst- and solvent-free synthesis methods for related compounds have been explored, indicating advancements in efficient and environmentally friendly chemical synthesis techniques (Moreno-Fuquen et al., 2019).
Safety And Hazards
This involves the study of the safety and hazards associated with the compound. It includes toxicity, flammability, and precautions to be taken while handling the compound.
Orientations Futures
This involves the potential future uses and studies of the compound. It includes potential applications and areas of research.
I hope this helps! If you have any other questions, feel free to ask.
Propriétés
IUPAC Name |
3-fluoro-N-[[4-(4-fluorophenyl)-5-propylsulfanyl-1,2,4-triazol-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F2N4OS/c1-2-10-27-19-24-23-17(25(19)16-8-6-14(20)7-9-16)12-22-18(26)13-4-3-5-15(21)11-13/h3-9,11H,2,10,12H2,1H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTWPKMKJSCKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NN=C(N1C2=CC=C(C=C2)F)CNC(=O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-((4-(4-fluorophenyl)-5-(propylthio)-4H-1,2,4-triazol-3-yl)methyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N1-(3-hydroxy-3-(naphthalen-1-yl)propyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2715097.png)
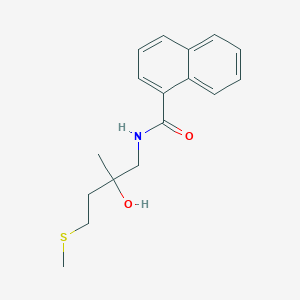
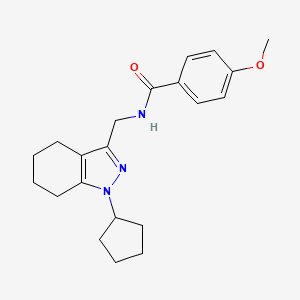
![(E)-N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2715102.png)
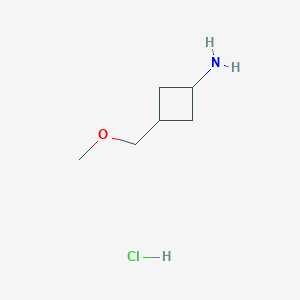
![11-imino-N-(4-methylphenyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinoline-10-carboxamide](/img/structure/B2715105.png)
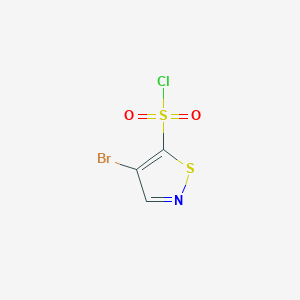
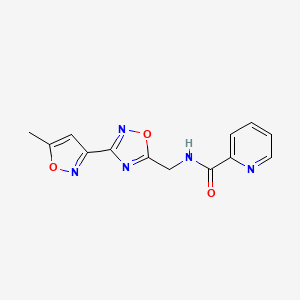
![1-[1-(3-Fluoro-4-methoxyphenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2715109.png)
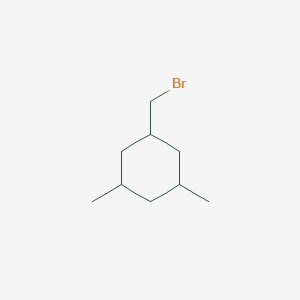
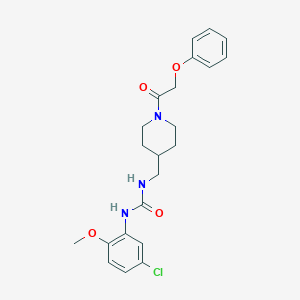
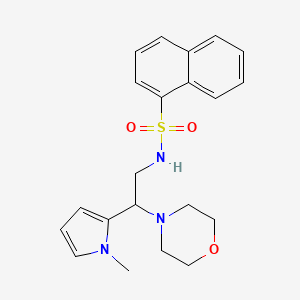
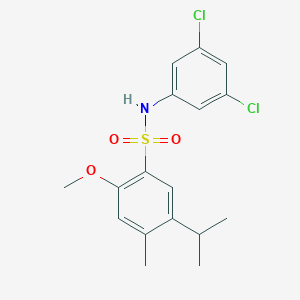
![5-((4-Ethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2715118.png)